molecular formula C11H15NO4S B3041773 Ethyl 2-(Methylsulfonamido)phenylacetate CAS No. 36064-30-9

Ethyl 2-(Methylsulfonamido)phenylacetate

Cat. No.: B3041773
CAS No.: 36064-30-9
M. Wt: 257.31 g/mol
InChI Key: FLPZXFZXMYZUQP-UHFFFAOYSA-N
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Description

Ethyl 2-(Methylsulfonamido)phenylacetate is an organic compound with the molecular formula C11H15NO4S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl ester group and a methylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(Methylsulfonamido)phenylacetate can be synthesized through a multi-step process. One common method involves the reaction of phenylacetic acid with nitrosyl chloride to form 2-phenylacetyl nitroso anhydride. This intermediate is then reacted with methylsulfonyl chloride to yield 2-(Methylsulfonamido)phenylacetic acid. Finally, esterification with ethanol produces this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Methylsulfonamido)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(Methylsulfonamido)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(Methylsulfonamido)phenylacetate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may also interact with enzymes or receptors, modulating their function and leading to various physiological responses .

Comparison with Similar Compounds

Ethyl 2-(Methylsulfonamido)phenylacetate can be compared with similar compounds such as:

    Ethyl 2-(Methanesulfonamido)phenylacetate: Similar structure but with a methanesulfonamido group instead of a methylsulfonamido group.

    Phenylacetic acid derivatives: Compounds with different substituents on the phenyl ring, affecting their chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both an ester and a sulfonamido group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(methanesulfonamido)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-9-6-4-5-7-10(9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZXFZXMYZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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